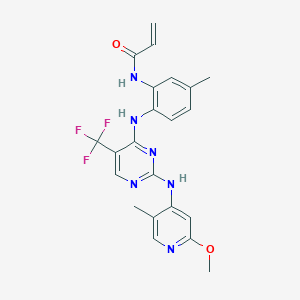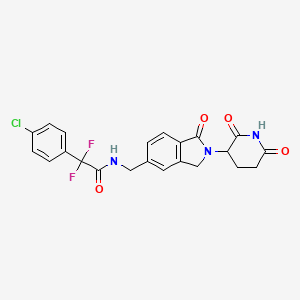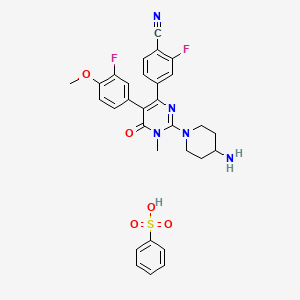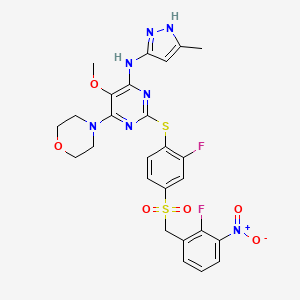
Centrinone
Descripción general
Descripción
Chemical Reactions Analysis
Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .Aplicaciones Científicas De Investigación
Application in Acute Myeloid Leukemia (AML) Research
Specific Scientific Field
This application falls under the field of Cancer Genetics and Oncogenomics , specifically focusing on Acute Myeloid Leukemia (AML) .
Summary of the Application
Centrinone, a PLK4 inhibitor, has been used to investigate the roles and mechanisms of PLK4 in the leukemiagenesis of AML . PLK4, a key regulator of centriole biogenesis, is frequently overexpressed in cancer cells .
Methods of Application or Experimental Procedures
In the study, Centrinone and shRNA knockdown were used to reduce the expression of PLK4 in AML cells . The effects of Centrinone on the proliferation of AML cells were observed in a dose- and time-dependent manner .
Results or Outcomes
Centrinone inhibited the proliferation of AML cells and reduced the number and size of AML colonies . It induced AML cell apoptosis by increasing the activation of Caspase-3/poly ADP-ribose polymerase (PARP) and caused the G2/M phase cell cycle arrest by decreasing the expression of cell cycle-related proteins .
Application in Centrosome Depletion Research
Specific Scientific Field
This application is in the field of Cell Biology , with a focus on Centrosome Depletion .
Summary of the Application
Centrinone, a reversible inhibitor of Polo-like kinase 4 (Plk4), has been developed to investigate the importance of centrosomes in the proliferation of normal and cancer cells . Plk4 is a serine-threonine protein kinase that initiates centriole assembly .
Methods of Application or Experimental Procedures
Centrinone treatment was used to cause centrosome depletion in human and other vertebrate cells . The effects of centrosome loss on normal cells and cancer cells were then observed .
Results or Outcomes
Centrosome loss irreversibly arrested normal cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, cancer cell lines with normal or amplified centrosome numbers could proliferate indefinitely after centrosome loss .
Application in Centriole-Independent Mitotic Spindle Assembly Research
Specific Scientific Field
This application is in the field of Cell Biology , specifically focusing on Centriole-Independent Mitotic Spindle Assembly .
Summary of the Application
Centrinone has been used to investigate the roles of the PCNT–CDK5RAP2 pericentriolar matrix in centriole-independent mitotic spindle assembly . The PCM matrix can self-organize independently of centrioles to generate microtubules for spindle assembly .
Methods of Application or Experimental Procedures
In the study, centriole formation was inhibited and/or PCNT–CDK5RAP2 was removed in RPE1 cells to address their relative contributions to spindle formation . The formation of foci containing PCNT and CDK5RAP2 via a microtubule and Polo-like kinase 1–dependent process was observed .
Results or Outcomes
Acentriolar spindle assembly was accompanied by the formation of foci containing PCNT and CDK5RAP2 . Foci formation and spindle assembly required PCNT-CDK5RAP2–dependent matrix assembly and the ability of CDK5RAP2 to recruit γ-tubulin complexes .
Application in Centriole Assembly Research
Specific Scientific Field
This application is in the field of Cell Biology , with a focus on Centriole Assembly .
Summary of the Application
Centrinone has been used to investigate the process of centriole assembly . The centriole organelle consists of microtubules (MTs) that exhibit a striking 9-fold radial symmetry .
Methods of Application or Experimental Procedures
The study covered the cellular life cycle of the centriole – from assembly to disappearance – focusing on human centrioles . The journey begins at the end of mitosis when centriole pairs disengage and the newly formed centrioles mature to begin a new duplication cycle .
Results or Outcomes
The function of centrioles in recruiting pericentriolar material (PCM) and in forming the template of the axoneme were introduced . The PCM matrix can self-organize independently of centrioles to generate microtubules for spindle assembly .
Application in Global Cellular Response to PLK4 Perturbation
Specific Scientific Field
This application is in the field of Cell Biology , specifically focusing on Global Cellular Response to PLK4 Perturbation .
Summary of the Application
Centrinone B, a specific PLK4 inhibitor, has been used to modulate PLK4 activity and generate abnormal centrosome numbers . This has allowed researchers to identify distinct pathways mediating the response to partial and full PLK4 inhibition .
Methods of Application or Experimental Procedures
In the study, genome-wide CRISPR/Cas9 screens were performed in RPE-1 and A375 cells after treatment with Centrinone B . The screens identified factors important for growth arrest triggered by Centrinone B .
Results or Outcomes
The study found that TRIM37 is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone B treatment .
Application in Triggering Mitotic Failure
Specific Scientific Field
This application is in the field of Cancer Biology , with a focus on Triggering Mitotic Failure .
Summary of the Application
Centrinone has been used to inhibit PLK4, resulting in cell division without centrosome duplication . This generates centrosomeless cells, which has implications for cancer treatment .
Methods of Application or Experimental Procedures
In the study, Centrinone was used to inhibit PLK4 in various cancer cell lines . The effects of Centrinone on cell division and survival were then observed .
Results or Outcomes
The study found that certain cancer cell lines, such as the MCF-7 breast cancer cell line and the CHP134 neuroblastoma cell line, fail to proliferate when treated with Centrinone . This raises the possibility of PLK4 inhibition as a therapeutic strategy for certain cancers .
Safety And Hazards
Direcciones Futuras
Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .
Propiedades
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



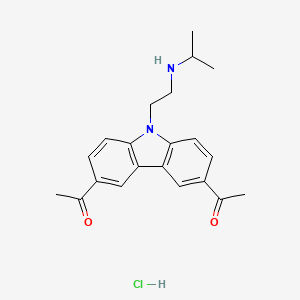
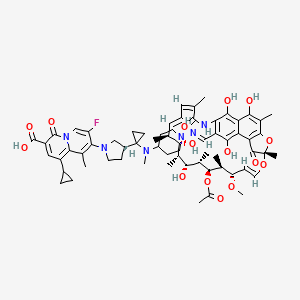
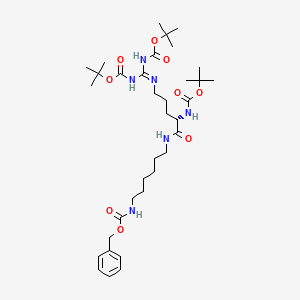
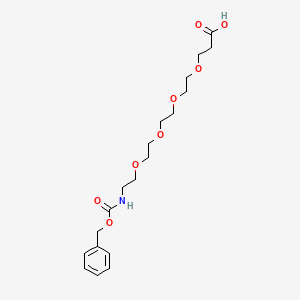
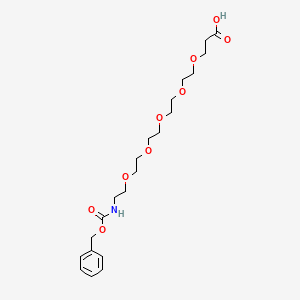
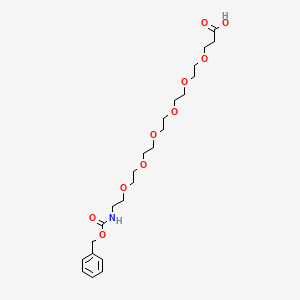
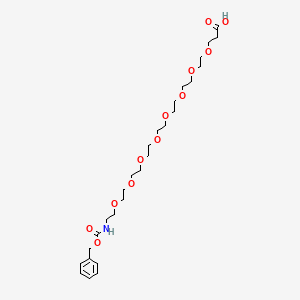

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
